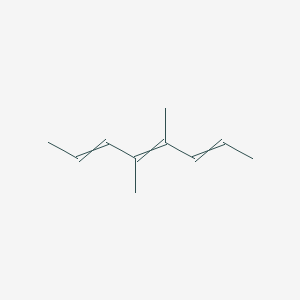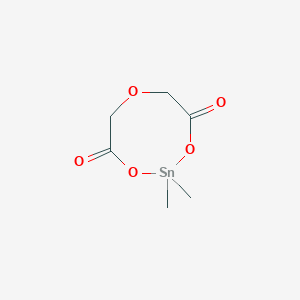
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione is an organotin compound with a unique structure that includes a tin atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione typically involves the reaction of dimethyl tin dichloride with a suitable diol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The final product is subjected to rigorous quality control to ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tin atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological systems due to its unique structure.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with other molecules, which can alter their chemical properties and reactivity. This ability to form complexes is key to its applications in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in various chemical reactions.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, known for its medicinal applications.
Uniqueness
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione is unique due to the presence of a tin atom within its structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where the formation of stable tin complexes is required.
Properties
CAS No. |
116178-88-2 |
|---|---|
Molecular Formula |
C6H10O5Sn |
Molecular Weight |
280.85 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,6,2-trioxastannocane-4,8-dione |
InChI |
InChI=1S/C4H6O5.2CH3.Sn/c5-3(6)1-9-2-4(7)8;;;/h1-2H2,(H,5,6)(H,7,8);2*1H3;/q;;;+2/p-2 |
InChI Key |
XUADOHNLRMSNDI-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(OC(=O)COCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





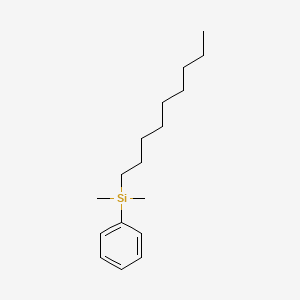


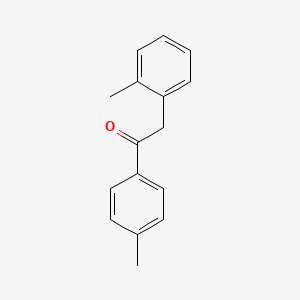
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
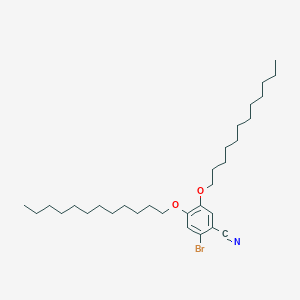
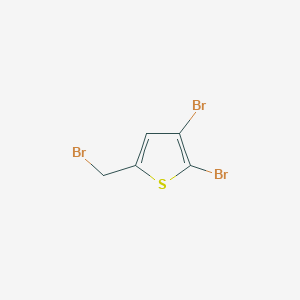
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
